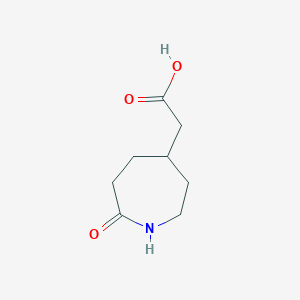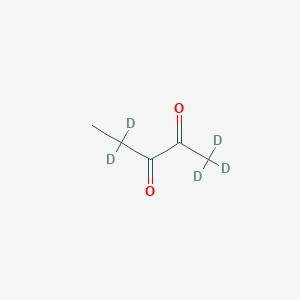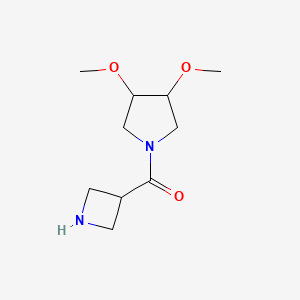
1-(2-Azidoethyl)-3-methoxypiperidine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals. The azidoethyl group and the methoxy group would introduce additional functionality to the molecule .Chemical Reactions Analysis
The azido group is known to participate in a variety of chemical reactions, including the Staudinger reaction, the Curtius rearrangement, and the Schmidt reaction . The methoxy group can also undergo reactions such as demethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperidine ring, the azidoethyl group, and the methoxy group. For example, the azido group is known to be highly reactive, which could affect the stability of the compound .Wissenschaftliche Forschungsanwendungen
Ring Contraction and Synthesis
- Ring Contraction to Pyrrolidines : 3-Methoxypiperidines, such as 1-(2-Azidoethyl)-3-methoxypiperidine, can be converted into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane, a process that features the rare conversion of piperidines into pyrrolidines (Tehrani et al., 2000).
Chemical Synthesis and Transformation
- Synthesis of 2,3-methanopipecolic acid : A method for the synthesis of optically active 2,3-methanopipecolic acid involves cyclopropanation and transformation of a 6-methoxypiperidine derivative (Matsumura et al., 2000).
- Efficient Synthesis of Piperidine Derivatives : Developing methods for the preparation of piperidine derivatives, such as 2-methoxypiperidines, is crucial in synthesizing imino-sugars and antimalarial alkaloids (Okitsu et al., 2001).
- Synthesis of 3-aminopyrrolidines and Piperidines : Endocyclic enecarbamates can form functionalized 3-aminopyrrolidines and piperidines, essential in various chemical syntheses (Norton Matos et al., 2001).
Pharmaceutical Research and Development
- Antimalarial Activity : Synthesis of various piperidine derivatives, including 2-amino-3-arylpropan-1-ols, involves converting 2-(azidomethyl)aziridines into 2-[(1,2,3-triazol-1-yl)methyl]aziridines, showing moderate antiplasmodial activity (D’hooghe et al., 2011).
- Synthesis of Optically Active 3‐Aminopiperidines : 3-Aminopiperidines, synthesized via ring expansion of prolinols, have varied biological activities based on their nitrogen substituents (Cochi et al., 2012).
- Antiviral Activity : 5-(1-Azido-2-haloethyl) and 5-(1-azido-, amino-, or methoxyethyl) analogs of 2'-deoxyuridine, including this compound derivatives, exhibit in vitro antiviral activity against various viruses (Kumar et al., 1993).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Mode of Action
Azidoethyl compounds, in general, are known to undergo reactions such as click chemistry . For instance, the oxidative polymerization of a dopamine analogue, where the amine group is switched to azide, has been demonstrated . This process was triggered by sodium periodate as an oxidant, resulting in spherical and smooth particles .
Biochemical Pathways
For instance, they have been used in the synthesis of substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines .
Pharmacokinetics
Radiofluorinated alkyl azides, a related group of compounds, have been reported for use in pretargeted pet imaging, but little is known about their biodistribution and metabolism .
Result of Action
Action Environment
It is known that the reactivity of azidoethyl compounds can be influenced by factors such as temperature .
Biochemische Analyse
Biochemical Properties
1-(2-Azidoethyl)-3-methoxypiperidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through azide-alkyne cycloaddition reactions. The interaction with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is crucial for its function. The nature of these interactions involves the formation of covalent bonds between the azide group of this compound and alkyne groups on target molecules, leading to the creation of stable triazole linkages .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways. For instance, it may enhance or inhibit the activity of certain kinases or phosphatases, leading to altered phosphorylation states of target proteins. Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This compound can bind to enzymes, proteins, and nucleic acids, leading to changes in their structure and function. For example, the binding of this compound to enzymes can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. High doses of this compound can result in toxicity, including cellular damage, disruption of metabolic processes, and adverse effects on organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the compound’s overall activity and effects on cellular function. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering the balance of key metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its overall activity and effects. The compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its interactions with target biomolecules and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes. For example, the presence of this compound in the nucleus can impact gene expression, while its localization in the cytoplasm can affect signaling pathways and metabolic processes .
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-3-methoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-13-8-3-2-5-12(7-8)6-4-10-11-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBFZVQATPIHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


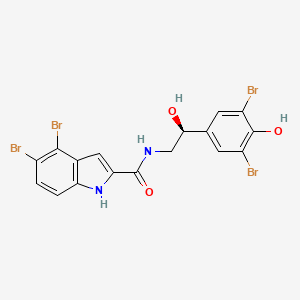


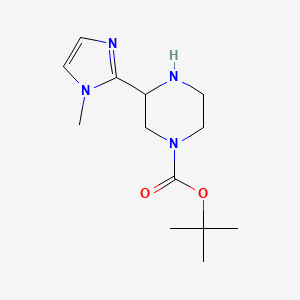
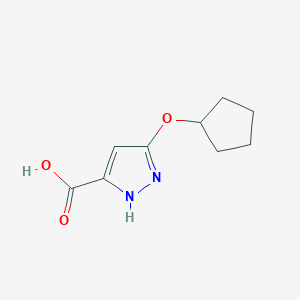
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)
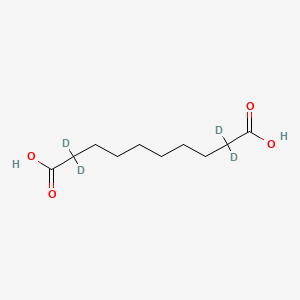

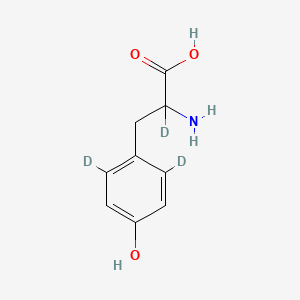
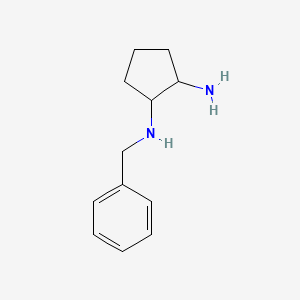
![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
